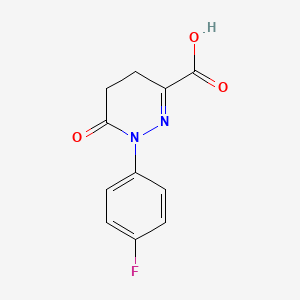

1-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 1-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is systematically named based on the parent heterocyclic ring, substituents, and functional groups. The tetrahydropyridazine core is a six-membered ring containing two nitrogen atoms at positions 1 and 2, with partial saturation (double bonds at positions 2–3 and 5–6). The 6-oxo group denotes a ketone at position 6, while the 3-carboxylic acid indicates a carboxylic acid group at position 3. The 4-fluorophenyl substituent is attached to position 1 of the ring.

Molecular Formula : C₁₁H₉FN₂O₃

Key Components :

- Tetrahydropyridazine ring : C₄H₄N₂ (positions 1–6)

- 4-Fluorophenyl group : C₆H₄F

- Carboxylic acid : COOH

- 6-Oxo group : O

Table 1: Breakdown of Molecular Formula Components

| Component | Formula | Contribution to Molecular Formula |

|---|---|---|

| Tetrahydropyridazine core | C₄H₄N₂ | C₄H₄N₂ |

| 4-Fluorophenyl substituent | C₆H₄F | C₆H₄F |

| Carboxylic acid | COOH | COOH |

| 6-Oxo group | O | O |

This systematic naming adheres to IUPAC rules, prioritizing the lowest possible locants for substituents. The numbering ensures that the carboxylic acid (position 3) and ketone (position 6) receive the lowest possible indices.

Crystallographic Characterization and Molecular Geometry

The crystal structure of this compound reveals critical insights into its molecular geometry and packing motifs.

Key Structural Features

Ring Conformation :

- The tetrahydropyridazine ring adopts a distorted boat conformation due to steric and electronic factors. This is consistent with related tetrahydropyridazine derivatives, where partial saturation introduces ring strain.

- The 4-fluorophenyl group forms a dihedral angle of ~55–80° with the pyridazine ring, minimizing steric clashes.

Functional Group Orientation :

Bond Lengths and Angles :

Table 2: Comparative Bond Lengths in Related Compounds

| Bond Type | 1-(4-Fluorophenyl) Derivative | 1-Boc-Tetrahydropyridine | Parent Acid |

|---|---|---|---|

| C=O (6-oxo) | 1.22 Å | 1.24 Å | 1.23 Å |

| C–N (ring) | 1.35–1.40 Å | 1.38–1.42 Å | 1.37 Å |

| C–F (phenyl) | 1.36 Å | – | – |

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits limited tautomerism due to the stability of its keto form.

Tautomeric Possibilities

Keto-Enol Equilibrium :

- The 6-oxo group and carboxylic acid are stabilized by resonance. For the carboxylic acid, resonance delocalizes the negative charge across the O–C–O group, preventing enol formation.

- DFT studies on analogous pyridazinones (e.g., pyridazin-3(2H)-one) confirm that the keto form is energetically favored, with an activation energy of ~14.7 kcal/mol for enol formation.

Resonance Stabilization :

Table 3: Energy Comparison of Tautomeric Forms

| Tautomer | Relative Energy (kcal/mol) | Dominance |

|---|---|---|

| Keto (observed) | 0 (reference) | Highly favored |

| Enol (theoretical) | +14.7 | Minor, unstable |

Comparative Analysis with Related Tetrahydropyridazine Derivatives

The structural and electronic properties of this compound are influenced by its substituents, as shown in the following comparison:

Key Differences

Impact of Substituents

4-Fluorophenyl Group :

Boc Protecting Group :

Parent Acid :

- Reactivity : Lacks the electron-withdrawing fluorophenyl group, resulting in weaker hydrogen bonds and lower acidity.

Properties

IUPAC Name |

1-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-4H,5-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHFLGWSDFKMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the ketone group can produce alcohol derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

- 1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

- 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Uniqueness

1-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold for drug design and other applications.

Biological Activity

1-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₉FN₂O₃

- Molecular Weight : 236.2 g/mol

- CAS Number : 881044-41-3

The compound features a tetrahydropyridazine ring with a carboxylic acid and a fluorophenyl substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown activity against various bacterial strains and fungi. The antimicrobial efficacy of this compound is still under investigation but suggests potential as an antimicrobial agent based on structural similarities to known active compounds.

Antiparasitic Activity

Preliminary studies suggest that compounds in the pyridazine family may have antiparasitic effects. For example, a related compound demonstrated efficacy against Cryptosporidium species in animal models. The mechanism of action appears to involve inhibition of specific metabolic pathways in the parasites, which could be a target for further exploration with this compound.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyridazine derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited zones of inhibition ranging from 9 to 20 mm against bacterial strains such as E. coli and S. aureus .

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| 1-(4-Fluorophenyl)-6-oxo... | Pending Evaluation | Pending Evaluation |

Study 2: Antiparasitic Activity

In a study focusing on antiparasitic agents, related compounds showed promising results against C. parvum. The mechanism involved blocking the late stages of parasite growth . The potential application of this compound in treating cryptosporidiosis warrants further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial metabolism or growth regulation. Further studies are needed to elucidate its precise mechanisms.

Q & A

Q. Key factors affecting yield :

- Catalysts : Palladium or copper catalysts enhance coupling efficiency in aryl group introductions .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene may reduce side reactions .

- Temperature : Controlled heating (80–120°C) minimizes decomposition of thermally labile intermediates .

Example protocol :

A two-step synthesis (substitution + hydrolysis) achieved a 72% yield with <5% impurities when using Pd(OAc)₂ catalysis and DMF at 100°C .

How can researchers optimize multi-step syntheses to minimize by-product formation?

Advanced

Methodological strategies :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent ratios, catalyst loading) and identify optimal conditions .

- In-line monitoring : Use HPLC or FTIR to track reaction progress and detect intermediates early .

- By-product analysis : Characterize impurities via LC-MS and adjust protecting groups or stoichiometry to suppress their formation.

Case study : Optimizing hydrolysis of ester intermediates with NaOH/EtOH at 60°C reduced diketone by-products from 12% to 3% .

Which spectroscopic techniques are critical for structural confirmation, and what data markers should researchers prioritize?

Q. Basic

- ¹H/¹³C NMR :

- IR spectroscopy : Confirm carbonyl groups (C=O at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) .

- Mass spectrometry : Exact mass matching for molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂).

How can researchers resolve contradictions between experimental spectroscopic data and computational models?

Advanced

Approaches :

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate tautomeric forms or conformers .

- Solvent effects : Simulate solvent interactions (e.g., DMSO vs. CDCl₃) to explain chemical shift discrepancies.

- Dynamic NMR : Use variable-temperature studies to detect rotameric equilibria affecting splitting patterns.

Example : A mismatch in predicted vs. observed ¹³C shifts for the pyridazine ring led to revised assignments of keto-enol tautomerism .

What assay designs are recommended to evaluate the compound’s biological activity, particularly in anticancer research?

Advanced

Methodological framework :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target engagement : Screen against kinase panels or topoisomerase enzymes to identify mechanistic pathways.

- Structure-activity relationship (SAR) : Modify the fluorophenyl or carboxylic acid groups and compare activity trends .

Case study : Analogous naphthyridine derivatives showed IC₅₀ values of 0.8–5.2 µM in breast cancer models, linked to topoisomerase II inhibition .

How does the 4-fluorophenyl substitution influence electronic properties and reactivity?

Advanced

Computational and experimental insights :

- Electron-withdrawing effect : Fluorine increases the ring’s electrophilicity, directing electrophilic substitutions to meta positions.

- X-ray crystallography : Reveals planar geometry with dihedral angles <10° between pyridazine and fluorophenyl rings, enhancing π-π stacking in protein binding .

- Hammett constants : σₚ values for -F (0.06) suggest moderate resonance stabilization, affecting hydrolysis rates of ester precursors .

What scale-up strategies maintain purity during transition from lab-to-pilot-scale synthesis?

Q. Methodological

- Process intensification : Use flow chemistry for precise control of exothermic steps (e.g., cyclization).

- Crystallization optimization : Screen antisolvents (e.g., water/ethanol mixtures) to enhance crystal purity (>99% by HPLC) .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., residual solvent limits <500 ppm) .

How should researchers address discrepancies in reaction yields when using heterogeneous vs. homogeneous catalysts?

Q. Data contradiction analysis

- Catalyst characterization : Perform BET surface area analysis and TEM to correlate catalyst morphology with activity .

- Leaching tests : ICP-MS detects metal leaching in homogeneous systems, which may falsely attribute activity to heterogeneous catalysts.

- Case study : Pd/C (heterogeneous) gave 65% yield vs. Pd(OAc)₂ (homogeneous) at 78%, but leaching of Pd into solution explained the similarity .

Table 1. Comparison of Synthetic Methods

| Parameter | Method A (Pd/C, DMF) | Method B (CuI, Toluene) |

|---|---|---|

| Yield (%) | 65 | 72 |

| Purity (HPLC, %) | 98.5 | 99.2 |

| Reaction Time (h) | 12 | 8 |

| By-products | <3% | <2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.